2-Deoxy-scyllo-inosose

Overview

Description

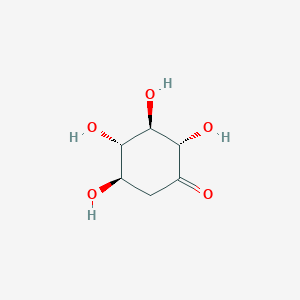

2-Deoxy-scyllo-inosose (DOI) is a six-membered carbocycle . It is the first intermediate in the 2-deoxystreptamine-containing aminoglycoside antibiotic biosynthesis pathway . DOI is a valuable material because it is easily converted to aromatic compounds and carbasugar derivatives .

Synthesis Analysis

DOI is constructed from d-glucose 6-phosphate (G6P) by this compound synthase (DOIS) with the oxidized form of nicotinamide adenine dinucleotide (NAD+) . A one-pot enzymatic synthesis of 2DOI from d-glucose and polyphosphate was investigated . In this process, 3 polyphosphate glucokinases (PPGKs) were examined to produce G6P from d-glucose and polyphosphate .

Molecular Structure Analysis

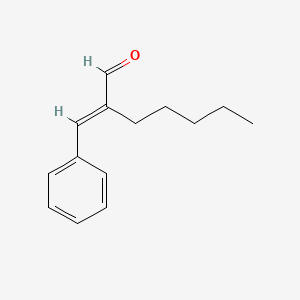

The molecular structure of this compound is C6H10O5 . It is a biosynthetic intermediate of 2-deoxystreptamine-containing aminoglycoside antibiotics, including butirosin, kanamycin, and neomycin .

Chemical Reactions Analysis

In producer microorganisms, 2DOI is constructed from d-glucose 6-phosphate (G6P) by this compound synthase (DOIS) with the oxidized form of nicotinamide adenine dinucleotide (NAD+) . DOI is also known as a sustainable biomaterial for the production of aromatic compounds and a chiral cyclohexane synthon .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in the PubChem database .

Scientific Research Applications

Angiogenesis and Wound Healing

2-Deoxy-D-Ribose (2dDR), a sugar structurally related to 2-Deoxy-scyllo-inosose, has been identified for its role in inducing angiogenesis, a critical process in wound healing. Research led by Dikici et al. (2021) explored the development of wound dressings that deliver 2dDR to stimulate new blood vessel formation in chronic wounds. This study found that 2dDR could stimulate pro-angiogenic activities comparably to vascular endothelial growth factor (VEGF), making it an attractive alternative for wound dressing development due to its stability, low cost, and ease of incorporation into dressings. The pro-angiogenic properties of 2dDR, combined with its improved stability compared to VEGF, position it as a promising candidate for enhancing wound healing processes (Dikici et al., 2021).

Antioxidant Activity Analysis

The evaluation of antioxidant activity is pivotal in scientific research, particularly in understanding the molecular mechanisms underlying oxidative stress and its implications in various diseases. Munteanu and Apetrei (2021) provided a comprehensive review of the analytical methods used to determine antioxidant activity, including tests based on hydrogen atom transfer and electron transfer. These methodologies are critical for assessing the antioxidant potential of compounds like this compound, contributing to research in food engineering, medicine, and pharmacy. The review highlights the importance of such assays in antioxidant analysis and the determination of antioxidant capacity in complex samples, thereby supporting the development of therapeutic and preventive strategies against oxidative stress-related conditions (Munteanu & Apetrei, 2021).

Biochemical and Biomedical Implications

Research on DNA bases, graphene, and their applications in biosensors has revealed the potential interactions between 2-D nanomaterials and DNA bases, encompassing properties akin to those of this compound. Ali and Lone (2022) discussed the theoretical exploration of these interactions, emphasizing DNA's role in constructing various components and structural collations with nanoparticle advantages. This exploration into the immobilization of DNA on graphene and the potential for designing DNA nanodevices exhibits the significance of understanding the biochemical and biomedical implications of substances like this compound. Such research contributes to advances in biological analysis, clinical diagnosis, and biomedicine, showcasing the versatility and applicability of these compounds in scientific research (Ali & Lone, 2022).

Mechanism of Action

Target of Action

The primary target of 2-Deoxy-scyllo-inosose (2DOI) is the enzyme this compound synthase (DOIS) . DOIS is a key enzyme in the biosynthesis of clinically important aminoglycoside antibiotics . It catalyzes the formation of 2DOI from D-glucose-6-phosphate .

Mode of Action

2DOI is constructed from D-glucose-6-phosphate (G6P) by DOIS with the oxidized form of nicotinamide adenine dinucleotide (NAD+) . The presence of Co2+ is essential for the enzyme activity, but Zn2+ is totally inhibitory .

Biochemical Pathways

2DOI is a biosynthetic intermediate of 2-deoxystreptamine-containing aminoglycoside antibiotics, including butirosin, kanamycin, and neomycin . It is biosynthesized from D-glucose 6-phosphate (G6P) by DOIS, which belongs to the 3-dehydroquinate synthase (DHQS) family in the shikimate pathway .

Pharmacokinetics

It is known that the compound is produced in microorganisms through enzymatic reactions . The production of 2DOI can be enhanced in metabolically engineered strains of Bacillus subtilis .

Result of Action

The production of 2DOI leads to the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics . These antibiotics are clinically important and have a wide range of applications in treating bacterial infections.

Action Environment

The production of 2DOI is influenced by the metabolic environment of the producing microorganisms . For instance, the expression of a natural btrC gene, encoding DOIS in butirosin-producing Bacillus circulans, in the heterologous host Bacillus subtilis, generated approximately 2.3 g/L DOI . The development of engineered microbial cell factories empowered through convergence of metabolic engineering and synthetic biology should enable mass production of DOI .

Safety and Hazards

Future Directions

There is increasing interest in utilizing cyanobacteria to convert solar energy into biomass . DOI has been a valuable starting natural product for the manufacture of pharmaceuticals or chemical engineering resources such as pyranose catechol . The development of engineered microbial cell factories empowered through convergence of metabolic engineering and synthetic biology should enable mass production of DOI .

Biochemical Analysis

Biochemical Properties

2-Deoxy-scyllo-inosose plays a crucial role in biochemical reactions, particularly in the biosynthesis of aminoglycoside antibiotics. It is synthesized from D-glucose 6-phosphate by the enzyme this compound synthase, which requires the oxidized form of nicotinamide adenine dinucleotide (NAD+) as a cofactor . This enzyme catalyzes the conversion of D-glucose 6-phosphate to this compound through a series of reactions involving carbocycle formation . The compound interacts with various enzymes and proteins, including polyphosphate glucokinase, which produces glucose 6-phosphate from D-glucose and polyphosphate . These interactions are essential for the efficient synthesis of this compound and its subsequent conversion to aminoglycoside antibiotics .

Cellular Effects

This compound influences various cellular processes, particularly in microorganisms that produce aminoglycoside antibiotics. It affects cell function by participating in the biosynthesis of these antibiotics, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the presence of this compound in the biosynthetic pathway can lead to the production of antibiotics that inhibit protein synthesis in target bacteria, thereby affecting their growth and survival . Additionally, the compound’s role in the production of aromatic compounds can influence metabolic pathways and cellular functions related to the synthesis of these compounds .

Molecular Mechanism

The molecular mechanism of this compound involves its synthesis from D-glucose 6-phosphate by the enzyme this compound synthase . This enzyme catalyzes a multistep reaction that includes the formation of a carbocycle, which is a key intermediate in the biosynthesis of aminoglycoside antibiotics . The enzyme’s activity is dependent on the presence of NAD+ as a cofactor, which facilitates the oxidation-reduction reactions necessary for the conversion of D-glucose 6-phosphate to this compound . The compound can also interact with other enzymes in the biosynthetic pathway, leading to the production of various aminoglycoside antibiotics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound can be synthesized efficiently in one-pot enzymatic reactions, with nearly full conversion of D-glucose to this compound in the presence of polyphosphate . The stability of the compound and its long-term effects on cellular function can vary depending on the experimental conditions and the presence of other biomolecules . In vitro and in vivo studies have demonstrated that this compound can be a stable intermediate in the biosynthesis of aminoglycoside antibiotics, but its stability may be influenced by factors such as temperature, pH, and the presence of other enzymes .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. While specific studies on the dosage effects of this compound in animal models are limited, it is known that the compound is involved in the biosynthesis of aminoglycoside antibiotics, which can have toxic or adverse effects at high doses . For example, aminoglycoside antibiotics can cause nephrotoxicity and ototoxicity in animals and humans when administered at high doses . Therefore, it is important to consider the potential toxic effects of this compound and its derivatives when studying their dosage effects in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the biosynthesis of aminoglycoside antibiotics . The compound is synthesized from D-glucose 6-phosphate by the enzyme this compound synthase, which belongs to the 3-dehydroquinate synthase family in the shikimate pathway . This pathway is responsible for the production of various aromatic compounds and is essential for the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics . The compound interacts with enzymes such as polyphosphate glucokinase and other enzymes in the shikimate pathway, which are crucial for its synthesis and subsequent conversion to antibiotics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function in biochemical reactions. The compound is transported within cells by specific transporters and binding proteins that facilitate its movement to the appropriate cellular compartments . For example, polyphosphate glucokinase produces glucose 6-phosphate from D-glucose and polyphosphate, which is then converted to this compound by this compound synthase . The localization and accumulation of the compound within cells can influence its activity and function in the biosynthesis of aminoglycoside antibiotics .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function in biochemical reactions. The compound is localized in specific cellular compartments where it interacts with enzymes and other biomolecules involved in its synthesis and conversion to aminoglycoside antibiotics . For example, this compound synthase is localized in the cytoplasm, where it catalyzes the conversion of D-glucose 6-phosphate to this compound . The compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell .

Properties

IUPAC Name |

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4-7,9-11H,1H2/t2-,4+,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYCZKBRQBKGJW-FSZQNWAESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](C1=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301243676 | |

| Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78963-40-3 | |

| Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78963-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid](/img/structure/B3429917.png)